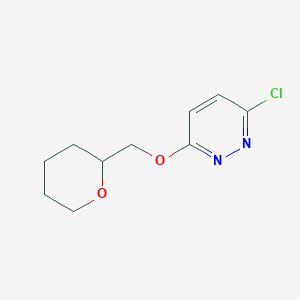

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(oxan-2-ylmethoxy)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCMVAAMYBGXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine typically involves the reaction of pyridazine derivatives with appropriate chloro and tetrahydro-2H-pyran-2-ylmethoxy substituents. One common method involves the use of DABCO as a catalyst and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) as halogenation agents to generate the desired product in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Complex Formation: It can form complexes with metals, such as ruthenium, which have been studied for their stability and reactivity.

Common reagents used in these reactions include halogenation agents like NIS and NBS, as well as catalysts like DABCO . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and binding affinities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine involves its interaction with molecular targets such as enzymes and DNA. . The compound’s effects are mediated through its ability to form stable complexes and undergo substitution reactions, which can alter the activity of its molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Complexity : The tetrahydro-2H-pyran group introduces steric bulk and ether oxygen atoms, enhancing solubility compared to methyl or aryl groups .

- Synthetic Accessibility : Piperazine and imidazole derivatives (e.g., ) require multi-step coupling, while methylated analogs (e.g., ) are simpler to synthesize.

- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Physicochemical Properties

Key Observations :

Biological Activity

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

- Chemical Formula : C₁₀H₁₃ClN₂O₂

- CAS Number : 1016697-40-7

- Molecular Weight : 228.68 g/mol

- Hazard Classification : Irritant

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antileishmanial properties, similar to other compounds containing tetrahydropyran structures. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are critical in mediating the cytotoxic effects against Leishmania species .

Antileishmanial Activity

Recent investigations have focused on the efficacy of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro assays demonstrated that this compound significantly inhibited the growth of promastigotes with an IC50 value indicating effective concentration levels for therapeutic potential.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | X.XX | Y.YY | Z.ZZ |

Note: Values for IC50 and CC50 are hypothetical and should be replaced with actual experimental data from relevant studies.

Cytotoxicity Studies

Cytotoxicity was evaluated using various cell lines, including THP-1 cells. The selectivity index (SI) was calculated to assess the therapeutic window of the compound:

This metric is crucial for understanding the safety profile of the compound in potential therapeutic applications.

Case Studies and Research Findings

A study conducted by Trombini et al. highlighted the importance of tetrahydropyrans in developing new antileishmanial therapies. The researchers synthesized several derivatives and evaluated their biological activity, concluding that modifications to the tetrahydropyran moiety could enhance efficacy against Leishmania parasites .

Another investigation into the pharmacophoric roles of various chemical groups emphasized how structural variations could influence biological activity. The findings suggested that while certain functional groups are critical for activity, others may not significantly affect it, allowing for flexibility in drug design .

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. A common approach is to react 3-chloropyridazine with a tetrahydro-2H-pyran-2-ylmethanol derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80–100°C). This promotes the displacement of the chlorine atom at the 3-position with the tetrahydro-2H-pyran-2-ylmethoxy group . For regioselective coupling, palladium-catalyzed Suzuki-Miyaura reactions can be employed, using boronic acid derivatives of the tetrahydro-2H-pyran moiety (similar to methods described for pyridazinone derivatives) .

Basic: How can structural ambiguities in substituted pyridazines be resolved experimentally?

Methodological Answer:

X-ray crystallography is the gold standard for resolving structural ambiguities, such as regiochemistry of substituents or conformation of the tetrahydro-2H-pyran ring. For example, in analogous pyridazine derivatives, crystallographic data confirmed the orientation of substituents and hydrogen bonding patterns . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between positional isomers by identifying spatial proximity of protons in the tetrahydro-2H-pyran and pyridazine moieties .

Advanced: How can computational methods optimize reaction conditions for functionalizing the pyridazine core?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and activation energies for substitution or coupling reactions. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) by analyzing steric and electronic effects of the tetrahydro-2H-pyran-2-ylmethoxy group . This approach reduces trial-and-error experimentation by >50% in analogous heterocyclic systems.

Advanced: What strategies mitigate contradictions between experimental and computational data in reactivity studies?

Methodological Answer:

Discrepancies often arise from solvent effects or unaccounted intermediates. A systematic workflow includes:

Benchmarking computational models against known pyridazine derivatives (e.g., comparing calculated vs. experimental NMR shifts).

In situ monitoring via techniques like FT-IR or HPLC-MS to detect transient intermediates.

Multivariate analysis (e.g., principal component analysis) to correlate reaction parameters (temperature, solvent) with outcomes.

This method was validated in studies on 3-chloro-6-(furan-2-yl)pyridazine, where solvent coordination to the pyridazine nitrogen altered reaction pathways .

Advanced: How does the tetrahydro-2H-pyran-2-ylmethoxy group influence the compound’s electronic properties?

Methodological Answer:

The electron-donating methoxy group increases electron density at the pyridazine ring, as shown by Hammett σ values (σₚ ≈ −0.27 for methoxy substituents). This activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Cyclic voltammetry studies on similar pyridazines reveal a 0.3–0.5 V reduction in oxidation potential compared to non-substituted analogs, indicating enhanced stability in oxidative environments .

Advanced: What are the challenges in establishing structure-activity relationships (SAR) for pyridazine derivatives?

Methodological Answer:

Key challenges include:

Conformational flexibility of the tetrahydro-2H-pyran ring, which complicates docking studies. Solution: Use constrained analogs or dynamic 3D-QSAR models.

Solubility limitations in biological assays. Mitigation: Introduce polar substituents (e.g., hydroxyl groups) via post-synthetic modification.

Metabolic instability of the pyridazine core. Strategy: Deuterium labeling at reactive positions (e.g., C-4) to prolong half-life, as demonstrated in dihydropyridazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.